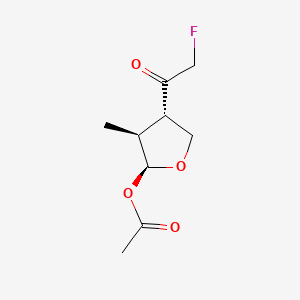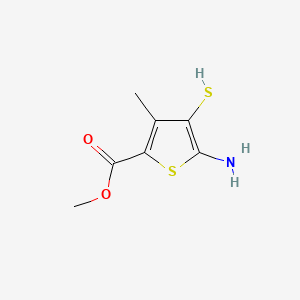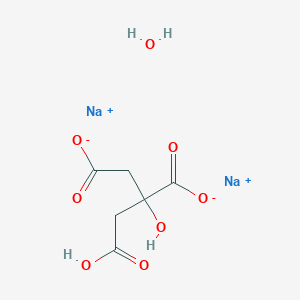
2(1H)-Quinoxalinone,3-ethyl-5,6,7,8-tetrahydro-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Quinoxalinone,3-ethyl-5,6,7,8-tetrahydro-(9CI) is a heterocyclic compound that belongs to the quinoxalinone family This compound is characterized by a quinoxalinone core structure with an ethyl group at the 3-position and a tetrahydro configuration at the 5,6,7,8-positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinoxalinone,3-ethyl-5,6,7,8-tetrahydro-(9CI) typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of an o-phenylenediamine derivative with an appropriate diketone or ketoester. The reaction is usually carried out in the presence of a catalyst, such as acetic acid or a Lewis acid, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Quinoxalinone,3-ethyl-5,6,7,8-tetrahydro-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxalinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoxalinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalinones, dihydroquinoxalinones, and other quinoxaline derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2(1H)-Quinoxalinone,3-ethyl-5,6,7,8-tetrahydro-(9CI) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including neurological disorders and infections.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2(1H)-Quinoxalinone,3-ethyl-5,6,7,8-tetrahydro-(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
Quinoxalin-2(1H)-one: A closely related compound with similar biological activities.
3-Methylquinoxalin-2(1H)-one: Another derivative with a methyl group at the 3-position.
5,6,7,8-Tetrahydroquinoxalin-2(1H)-one: A compound with a similar tetrahydro configuration but lacking the ethyl group.
Uniqueness
2(1H)-Quinoxalinone,3-ethyl-5,6,7,8-tetrahydro-(9CI) is unique due to the presence of the ethyl group at the 3-position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, leading to improved therapeutic effects compared to other similar compounds.
Properties
CAS No. |
113902-41-3 |
|---|---|
Molecular Formula |
C9H13N3O |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
3-ethyl-5,6,7,8-tetrahydro-1H-pyrido[2,3-b]pyrazin-2-one |
InChI |
InChI=1S/C9H13N3O/c1-2-6-9(13)12-7-4-3-5-10-8(7)11-6/h2-5H2,1H3,(H,10,11)(H,12,13) |
InChI Key |
LBKKLTMECJDKBB-UHFFFAOYSA-N |
SMILES |
CCC1=NC2=C(CCCN2)NC1=O |
Canonical SMILES |
CCC1=NC2=C(CCCN2)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dibromo[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)](/img/structure/B568543.png)





